molecular formula C8H9F3N2 B2793648 (2R)-2-(3,5,6-Trifluoropyridin-2-yl)propan-1-amine CAS No. 2248175-38-2

(2R)-2-(3,5,6-Trifluoropyridin-2-yl)propan-1-amine

Cat. No. B2793648
CAS RN: 2248175-38-2
M. Wt: 190.169
InChI Key: YVSUROSTXTWEKJ-SCSAIBSYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2R)-2-(3,5,6-Trifluoropyridin-2-yl)propan-1-amine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as TFPPA and has a molecular formula of C8H9F3N.

Mechanism of Action

The mechanism of action of (2R)-2-(3,5,6-Trifluoropyridin-2-yl)propan-1-amine is not fully understood. However, studies suggest that this compound may act as a modulator of GABA receptors, which are involved in the regulation of anxiety and other neurological disorders. Additionally, (2R)-2-(3,5,6-Trifluoropyridin-2-yl)propan-1-amine may act as an inhibitor of the enzyme monoamine oxidase (MAO), which is involved in the breakdown of neurotransmitters such as dopamine and serotonin.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (2R)-2-(3,5,6-Trifluoropyridin-2-yl)propan-1-amine are not fully understood. However, studies suggest that this compound may have anxiolytic and antidepressant effects due to its potential modulation of GABA receptors and inhibition of MAO.

Advantages and Limitations for Lab Experiments

One advantage of (2R)-2-(3,5,6-Trifluoropyridin-2-yl)propan-1-amine is its potential use as a ligand for GABA receptors and inhibitor of MAO, which are important targets for drug discovery. Additionally, the synthesis of this compound is relatively straightforward and can be scaled up for larger-scale experiments. However, one limitation of (2R)-2-(3,5,6-Trifluoropyridin-2-yl)propan-1-amine is its potential toxicity and limited solubility in aqueous solutions, which may limit its use in certain experiments.

Future Directions

There are several future directions for the study of (2R)-2-(3,5,6-Trifluoropyridin-2-yl)propan-1-amine. One direction is the further investigation of its potential use as a ligand for GABA receptors and inhibitor of MAO, which may lead to the development of new drugs for anxiety and other neurological disorders. Additionally, the study of the biochemical and physiological effects of this compound may lead to a better understanding of its potential therapeutic applications. Finally, the synthesis of analogs of (2R)-2-(3,5,6-Trifluoropyridin-2-yl)propan-1-amine may lead to the discovery of compounds with improved solubility and toxicity profiles.

Synthesis Methods

The synthesis of (2R)-2-(3,5,6-Trifluoropyridin-2-yl)propan-1-amine involves the reaction of 3,5,6-trifluoropyridine-2-carboxylic acid with (R)-1-amino-2-propanol in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting product is then purified using standard methods such as column chromatography or recrystallization.

Scientific Research Applications

(2R)-2-(3,5,6-Trifluoropyridin-2-yl)propan-1-amine has potential applications in various scientific research fields such as medicinal chemistry, neuroscience, and drug discovery. This compound has been studied for its potential use as a ligand for GABA receptors, which are involved in the regulation of anxiety and other neurological disorders. Additionally, (2R)-2-(3,5,6-Trifluoropyridin-2-yl)propan-1-amine has been studied as a potential inhibitor of the enzyme monoamine oxidase (MAO), which is involved in the breakdown of neurotransmitters such as dopamine and serotonin.

properties

IUPAC Name

(2R)-2-(3,5,6-trifluoropyridin-2-yl)propan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9F3N2/c1-4(3-12)7-5(9)2-6(10)8(11)13-7/h2,4H,3,12H2,1H3/t4-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVSUROSTXTWEKJ-SCSAIBSYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN)C1=NC(=C(C=C1F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CN)C1=NC(=C(C=C1F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9F3N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2R)-2-(3,5,6-Trifluoropyridin-2-yl)propan-1-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.